N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine - 229476-55-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-3153771
CAS Number: 229476-55-5
Molecular Formula: C20H23N3O4
Molecular Weight: 369.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a diaminoquinazoline derivative primarily utilized in scientific research as a selective inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both belonging to the ATP-binding cassette (ABC) transporter family. [, ] These transporters play a crucial role in multidrug resistance (MDR) in cancer cells by effluxing various structurally distinct anticancer drugs, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. [, ] Therefore, N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine serves as a valuable tool for studying MDR mechanisms and evaluating the impact of P-gp and BCRP on drug disposition. [, ]

Synthesis Analysis
  • Synthesis of the quinazoline core: This can be achieved through various methods, such as the reaction of anthranilic acid derivatives with formamide or the condensation of o-aminobenzonitrile with formamide. [, ]
  • Introduction of the 6,7-dimethoxy substituents: This usually involves using appropriately substituted starting materials or introducing the methoxy groups at a later stage via O-methylation. [, ]
  • Incorporation of the N-[2-(3,4-dimethoxyphenyl)ethyl]amine side chain: This is typically achieved through a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline derivative and 2-(3,4-dimethoxyphenyl)ethylamine. [, ]
Molecular Structure Analysis

The presence of multiple aromatic rings and heteroatoms in the structure contributes to its ability to interact with the binding sites of P-gp and BCRP. [, ]

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine acts as a competitive inhibitor of P-gp and BCRP. [, ] This means it competes with the substrate drug for binding to the transporter's active site, thereby preventing the drug's efflux from the cell. [, ] The specific interactions responsible for its high affinity for P-gp and BCRP likely involve hydrogen bonding, π-π stacking, and hydrophobic interactions between the inhibitor and amino acid residues within the transporter binding pockets. [, ]

Applications
  • Investigating MDR mechanisms: By inhibiting P-gp and BCRP, this compound helps elucidate the role of these transporters in MDR development and identify potential strategies to overcome MDR in cancer cells. [, ]
  • Evaluating drug disposition: Co-administration of this compound with other drugs allows researchers to assess the impact of P-gp and BCRP on drug absorption, distribution, metabolism, and excretion. [, ]
  • Developing novel P-gp and BCRP inhibitors: It serves as a lead compound for designing and synthesizing new and more potent inhibitors with improved pharmacological properties. [, ]

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a newly synthesized bio-functional hybrid compound characterized by its spectral data (1H, 13C-NMR, UV, and mass spectrometry). It was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: This refers to a series of compounds with a quinazoline scaffold, investigated for their ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). One specific compound in this series, designated as 12k, exhibited potent P-gp inhibitory activity (EC50 = 57.9 ± 3.5 nM), low cytotoxicity, and a long duration of action in reversing doxorubicin resistance in K562/A02 cells. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

Compound Description: CP-100,356 is a diaminoquinazoline derivative designed as an in vivo probe to assess the impact of efflux transporters, specifically MDR1/BCRP, on oral drug absorption. It demonstrated potent inhibition of MDR1 and BCRP transporters with minimal impact on CYP3A4 activity. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether. It holds potential as a drug compound due to the presence of methyl, methoxy, and benzyl groups, suggesting potential antitumor, antimalarial, and antiviral properties. []

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine (1)

Compound Description: This compound serves as a sigma receptor ligand and is the basis for a series of conformationally restricted derivatives investigated for their sigma receptor affinity. The derivatives aimed to restrict the pyrrolidinyl, ethylenediamine, N-alkyl, and phenylethyl portions of this pharmacophore by incorporating them into various cyclic structures like 1,2-cyclohexanediamine, pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline. [, ]

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (I)

Compound Description: Compound I is a novel precursor for the development of sustained nitric oxide (NO) releasing agents. Its structure features a 3,4-dimethoxyphenethyl group attached to a dinitroaniline moiety. Crystallographic analysis reveals a conformation where the aromatic rings are nearly perpendicular due to the anti conformation about the C-N bond connecting the phenethyl and aniline groups. []

Tariquidar (TQR; XR9576; N-[2-[[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide)

Compound Description: Tariquidar is a potent third-generation P-glycoprotein (P-gp) inhibitor that exhibits high affinity for P-gp. It is also a substrate for breast cancer resistance protein (BCRP), another ABC transporter. []

Compound Description: These two series of compounds (9a-f and 9g-i) were synthesized and characterized for their potential antimicrobial activity. They feature a complex structure with a benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamide core. []

2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and 4-N-[2-(dimethylamino)ethyl]carboxamides

Compound Description: These series of benzo[b][1,6]naphthyridine derivatives were synthesized and evaluated for their cytotoxic activity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Many exhibited potent cytotoxicity, with some displaying IC50 values below 10 nM. The 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives demonstrated curative effects against subcutaneous colon 38 tumors in mice at a single dose of 3.9 mg/kg. []

7,9,10-Trimethoxy-3-methyl-2,3,4,5,6,7-hexahydro-1H-3-benzazonine (10a)

Compound Description: This medium-ring heterocyclic compound was synthesized by the ultraviolet irradiation of a reduced pyrrolo[2,1-a]isoquinolinium iodide salt. []

4-Benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine (3c)

Compound Description: This compound, a substituted 1,4-benzoxazine derivative, showed moderate activity on intracellular calcium. It was identified as the most potent derivative in a series, exhibiting a ratio of IC50 values against phenylephrine (PE) and K+ of 2.1, indicating potential intracellular calcium activity. []

6,7-Dimethoxyquinolin-4-ol (6)

Compound Description: This compound serves as a key intermediate in the synthesis of cabozantinib, a tyrosine kinase inhibitor used in cancer treatment. []

7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide (4) and 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide (5)

Compound Description: These two new compounds were isolated from Cuscuta reflexa, alongside other known compounds, and exhibited strong inhibitory activity against α-glucosidase. [, ]

(S)-903 (1-[(S)-3-(Dimethylamino)-3,4-dihydro-6,7-dimethoxyquinolin-1-(2H)-yl]propan-1-one)

Compound Description: (S)-903 is an inotropic agent synthesized via a novel protocol involving sequential proline-catalyzed α-amination and Pd-catalyzed reductive cyclization. This synthetic strategy allows for the facile synthesis of chiral tetrahydroquinolin-3-amines. []

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline (Papaverine) and 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline (Quinopavine)

Compound Description: Both papaverine and quinopavine are isoquinoline alkaloids. They were synthesized with 14C labeling at specific positions to study their metabolic pathways. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (Ecabapide)

Compound Description: Ecabapide is a drug whose metabolic pathway in rats was investigated using a 14C-labeled form. The primary metabolic route involved N-dealkylation of the secondary amine on the benzamide moiety, followed by acetylation to form 3-amino-N-methylbenzamide. []

N-Aryl-N'-ethoxycarbonylamidines

Compound Description: These compounds serve as crucial intermediates in the synthesis of several heterocyclic compounds, including 2-aryl-4(3H)-quinazolinones, ethyl 2-aryl-3,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarboxylates, and 2-aryl-6,7-dihydro-4H-thiazolo[3,2-a]-1,3,5-triazin-4-ones. []

Properties

CAS Number

229476-55-5

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C20H23N3O4

Molecular Weight

369.421

InChI

InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23)

InChI Key

QECYXZZAYWHQKA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.